3-Phenylpropanoyl fluoride
Description
3-Phenylpropanoyl fluoride (C₉H₉FO) is an organofluorine compound characterized by a phenyl group attached to a propanoyl fluoride backbone. It is synthesized via fluorination of 3-phenylpropanoic acid using XtalFluor-E, a selective fluorination reagent, yielding a clear oil with 94% efficiency . Key spectral data include:
- ¹H NMR (CDCl₃): δ 7.30–7.17 (m, 5H, aromatic), 2.96 (t, 2H, CH₂), 2.79 (t, 2H, CH₂)
- ¹⁹F NMR (CDCl₃): δ 44.8 (s, 1F)
- ¹³C NMR (CDCl₃): δ 163.0 (d, COF), 139.1–127.0 (aromatic carbons), 34.7 (d, CH₂), 30.2 (CH₂)
This compound serves as a reactive intermediate in organic synthesis, particularly in acyl transfer reactions. Its stability as an oil suggests moderate thermal resistance compared to solid-phase analogs.
Properties
Molecular Formula |
C9H9FO |
|---|---|
Molecular Weight |
152.16 g/mol |
IUPAC Name |
3-phenylpropanoyl fluoride |
InChI |
InChI=1S/C9H9FO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
MRRVLNNTYYARRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)F |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Acyl Substitution
The electrophilic carbonyl carbon in 3-phenylpropanoyl fluoride readily undergoes substitution with nucleophiles:
Reactions with Amines
-
Forms amides under mild conditions. For example, reaction with primary amines (e.g., benzylamine) yields N-benzyl-3-phenylpropanamide .
-
Kinetic Advantage : Acyl fluorides react faster than chlorides in polar aprotic solvents due to better leaving-group ability of fluoride .
Reactions with Alcohols
-
Produces esters when treated with alcohols (e.g., methanol):
-
Catalyst : Bases like pyridine enhance reaction rates by scavenging HF .
Reactions with Thiols
-
Generates thioesters , useful in peptide ligation and polymer chemistry.
Coupling Reactions
This compound participates in cross-coupling reactions:
Friedel-Crafts Acylation
-
Reacts with electron-rich arenes (e.g., anisole) in the presence of Lewis acids (e.g., AlCl₃) to form aryl ketones .
-
Example :
Suzuki-Miyaura Coupling
Thermal Decomposition
-
At elevated temperatures (>150°C), this compound undergoes decarbonylation to form styrene derivatives :
Base-Induced Elimination
Comparative Reactivity
The reactivity of this compound differs from other acyl halides:
| Property | Acyl Fluoride | Acyl Chloride |
|---|---|---|
| Electrophilicity | High | Moderate |
| Hydrolysis Rate | Slow (stable in H₂O) | Rapid |
| Coupling Efficiency | Superior in Pd-cat. | Requires activation |
Comparison with Similar Compounds
Acyl Halides: Reactivity and Stability
Key Findings :
- Acyl fluorides like this compound exhibit lower reactivity than chlorides but better selectivity in fluorination reactions .
- Perfluorinated analogs (e.g., 2,2,3,3,3-pentafluoropropanoyl fluoride) are more stable but less versatile in organic synthesis due to reduced electrophilicity .
Key Findings :
- Esters derived from 3-phenylpropanoyl precursors show significant acaricidal activity, with EC₅₀ values <10 μg/mL in some cases .
Fluorophenyl-Substituted Derivatives
Key Findings :
- Carboxylic acid derivatives (e.g., 3-(2-fluorophenyl)-3-phenylpropanoic acid) are less reactive than acyl fluorides but serve as stable precursors in medicinal chemistry .
- Nitriles and sulfonyl derivatives expand functional group diversity, enabling applications in agrochemicals .
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